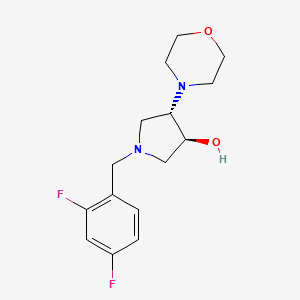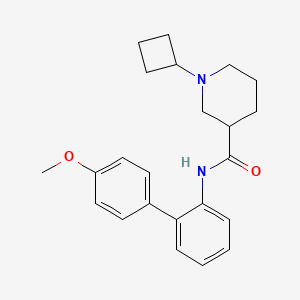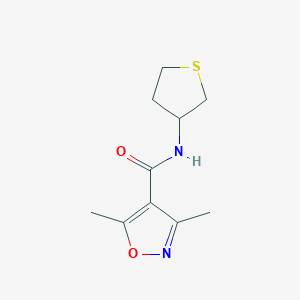
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol
Vue d'ensemble
Description
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained a lot of attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mécanisme D'action
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. By blocking the dopamine receptor, (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol reduces the symptoms of schizophrenia, such as delusions, hallucinations, and disordered thinking. Additionally, it exhibits acetylcholinesterase inhibitory activity, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning, memory, and attention. By increasing the levels of acetylcholine, (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol improves cognitive function and memory.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects. It exhibits anticonvulsant activity by reducing the excitability of neurons in the brain. It also exhibits analgesic activity by blocking the transmission of pain signals in the brain. Additionally, it exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It exhibits significant activity against various diseases, which makes it a potential candidate for drug discovery. However, it also has some limitations. It exhibits low solubility in water, which makes it difficult to administer in vivo. Additionally, it exhibits high lipophilicity, which may lead to poor bioavailability and toxicity.
Orientations Futures
There are several future directions for the research on (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol. One possible direction is to explore its potential as a treatment for other diseases such as depression, anxiety, and addiction. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its pharmacological properties. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Finally, the development of analogs and derivatives of (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Applications De Recherche Scientifique
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It acts as a potent antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia. It also exhibits acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been found to exhibit anticonvulsant and analgesic activity, which makes it a potential candidate for the treatment of epilepsy and pain.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-23-15-6-4-14(5-7-15)19(22)20-10-8-16(17(21)12-20)18-13(2)9-11-24-18/h4-7,9,11,16-17,21H,3,8,10,12H2,1-2H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCKYSBRFHOEO-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C(C2)O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-hydroxy-1,5-dimethylhexyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3812938.png)
![2-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3812944.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B3812954.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3812960.png)
![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![methyl 4-(5-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3812983.png)
![(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3812996.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-pyrazinyl)propanamide](/img/structure/B3812997.png)

![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)
